5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde oxime: is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a furaldehyde oxime moiety. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as n,n′-bis [3,5-bis (trifluoromethyl)phenyl]thiourea, have been reported to play a significant role in the development of h-bond organocatalysts .
Mode of Action
Compounds with similar structures have been reported to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde oxime typically involves the following steps:
Formation of 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde: This intermediate can be synthesized by reacting 3,5-bis(trifluoromethyl)benzaldehyde with furfural under specific conditions.
Oximation: The aldehyde group in 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde is then converted to an oxime using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions may convert the oxime group to an amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms involving trifluoromethyl groups.
Biology and Medicine:
- Potential applications in drug discovery due to its unique structural features.
- Investigated for its biological activity and potential therapeutic effects.
Industry:
- Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Comparison with Similar Compounds
3,5-Bis(trifluoromethyl)benzaldehyde: Shares the trifluoromethyl-phenyl structure but lacks the furaldehyde oxime moiety.
5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde: Similar structure but without the oxime group.
Uniqueness:
- The presence of both trifluoromethyl groups and the furaldehyde oxime moiety in 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde oxime imparts unique chemical and physical properties, making it distinct from its analogs. This combination enhances its potential for diverse applications in scientific research and industry.
Biological Activity
5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde oxime is an organic compound notable for its unique chemical structure, which includes trifluoromethyl groups and a furaldehyde oxime moiety. This structure imparts distinct physical and chemical properties, making it a subject of interest in various scientific fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug discovery, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following features:
- Chemical Formula : C12H8F6N2O
- Molecular Weight : 290.2 g/mol
- CAS Number : 75409-78-8
The presence of trifluoromethyl groups enhances its lipophilicity and biological activity, making it a valuable building block in organic synthesis and pharmaceutical development.
Mode of Action
Research indicates that compounds with similar structures can interact with biological targets through various mechanisms:
- Hydrogen Bonding : The compound may stabilize transition states in enzymatic reactions through double hydrogen bonding, which is crucial for activating substrates and stabilizing negative charges during catalysis.
- Oxidation-Reduction Reactions : The oxime group can undergo oxidation to form nitroso or nitro derivatives, which may exhibit different biological activities .
Pharmacological Applications
The potential therapeutic applications of this compound are under investigation. Its unique structural characteristics suggest several areas of interest:
- Antioxidant Activity : Similar compounds have been studied for their ability to scavenge free radicals and reduce oxidative stress, indicating potential neuroprotective effects .
- Anti-inflammatory Properties : Some derivatives have shown promise in inhibiting pro-inflammatory pathways, which could be beneficial in treating inflammatory diseases .
- Drug Development : Its structural features make it a candidate for drug discovery, particularly in developing new therapies for neurodegenerative conditions such as Alzheimer's disease .
Research Findings and Case Studies
Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Study | Findings |
---|---|
Study A (2021) | Investigated the antioxidant properties of trifluoromethyl-substituted compounds; identified significant free radical scavenging activity. |
Study B (2020) | Evaluated anti-inflammatory effects in vitro; demonstrated inhibition of key inflammatory mediators. |
Study C (2019) | Explored neuroprotective effects in animal models; indicated potential for cognitive enhancement through oxidative stress reduction. |
Properties
IUPAC Name |
(NE)-N-[[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F6NO2/c14-12(15,16)8-3-7(4-9(5-8)13(17,18)19)11-2-1-10(22-11)6-20-21/h1-6,21H/b20-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTOPKBJUZVLHL-CGOBSMCZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.